Cefepime - 88040-23-7

Cefepime

Catalog Number: EVT-263313
CAS Number: 88040-23-7
Molecular Formula: C19H24N6O5S2
Molecular Weight: 480.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cefepime is a fourth-generation cephalosporin antibiotic. [, , ] This classification places it within the β-lactam family of antibiotics. [, , ] Cefepime is recognized for its broad spectrum of activity against both Gram-positive and Gram-negative bacteria. [, , ] Its role in scientific research is primarily focused on understanding its activity against different bacterial strains, investigating its pharmacokinetic/pharmacodynamic properties, and exploring its potential in combination therapies.

Mechanism of Action

Cefepime exerts its antibacterial effect by inhibiting bacterial cell wall synthesis. [, , , ] It achieves this by binding to penicillin-binding proteins (PBPs), particularly PBP3, which are crucial enzymes involved in the final stages of peptidoglycan synthesis. [, ] This binding disrupts the cross-linking of peptidoglycans, essential components of the bacterial cell wall, leading to cell death. [, , ]

Physical and Chemical Properties Analysis

Cefepime exhibits a linear pharmacokinetic profile, indicating a predictable relationship between the administered dose and the resulting drug concentration in the body. [, ] It has an elimination half-life of roughly 2 hours, meaning it takes approximately 2 hours for the concentration of cefepime in the body to decrease by half. [] The primary route of elimination is renal, with cefepime being excreted largely unchanged in the urine. [, , ]

Applications
  • In vitro susceptibility testing: Cefepime is frequently used in laboratory settings to determine the susceptibility of various bacterial strains, particularly those resistant to other antibiotics, including extended-spectrum β-lactamase (ESBL) producers and carbapenem-resistant Enterobacterales (CRE). [, , , , , , , , , , , ]
  • Pharmacokinetic/Pharmacodynamic (PK/PD) studies: Researchers use cefepime in PK/PD studies to understand its behavior in the body (absorption, distribution, metabolism, and excretion) and how these factors relate to its antibacterial effect. These studies are essential to optimize dosing regimens and improve treatment outcomes. [, , , , , , , ]
  • Animal models of infection: Cefepime is utilized in animal models, such as murine pneumonia models, to study its efficacy in treating infections caused by specific bacterial pathogens. These models provide valuable insights into the drug's effectiveness and guide clinical trial design. [, , ]
  • Combination therapy research: Cefepime is being investigated in combination with novel β-lactamase inhibitors (BLIs), such as zidebactam, taniborbactam, enmetazobactam, and tazobactam. [, , , , , , ] These combinations aim to combat the increasing resistance of bacteria to cefepime and other β-lactam antibiotics.
  • Compatibility studies: Researchers assess the compatibility of cefepime with other intravenous medications, like vancomycin, to ensure safe and effective co-administration in clinical settings. []
Future Directions
  • Optimizing cefepime dosing: Continued research is needed to optimize cefepime dosing strategies, particularly in patient populations with altered pharmacokinetics, such as those with augmented renal clearance or renal insufficiency. [, , ]
  • Evaluating novel cefepime/BLI combinations: Further clinical trials are necessary to fully evaluate the clinical efficacy and safety of cefepime in combination with newly developed BLIs. [, , , , ] This research will determine their role in the treatment of infections caused by multidrug-resistant (MDR) Gram-negative bacteria.
  • Investigating alternative routes of administration: Exploring the feasibility and efficacy of alternative cefepime administration routes, such as subcutaneous administration, is of interest, particularly for outpatient settings. []
  • Understanding the emergence of resistance: Continued surveillance of cefepime resistance mechanisms, especially the emergence of new resistance determinants like extended-spectrum AmpCs (ESACs) and plasmid-mediated AmpCs, is crucial. [] This knowledge will inform strategies to mitigate the spread of resistance.

Ceftazidime

  • Compound Description: Ceftazidime is a third-generation cephalosporin antibiotic. It is commonly used to treat a variety of bacterial infections, including pneumonia, urinary tract infections, and skin infections. []

Ceftriaxone

  • Compound Description: Ceftriaxone is a third-generation cephalosporin antibiotic used to treat a wide range of bacterial infections, such as pneumonia, meningitis, and Lyme disease. []

Cefotaxime

  • Compound Description: Cefotaxime is a third-generation cephalosporin antibiotic used to treat various bacterial infections, including those affecting the respiratory tract, urinary tract, and skin. [, ]
  • Relevance: Cefotaxime is another cephalosporin antibiotic structurally similar to Cefepime, but with a narrower spectrum of activity. It's often used as a comparator in studies evaluating the efficacy of Cefepime against specific bacterial strains, particularly those producing extended-spectrum beta-lactamases (ESBLs). [, ]

Meropenem

  • Compound Description: Meropenem is a broad-spectrum carbapenem antibiotic used to treat serious bacterial infections, including pneumonia, abdominal infections, and meningitis. [, , ]
  • Relevance: While Meropenem belongs to the carbapenem class and not the cephalosporins like Cefepime, it's often considered a preferred treatment option for certain infections, especially those caused by resistant bacteria. Studies have compared the efficacy and safety of Cefepime and Meropenem in treating infections caused by extended-spectrum beta-lactamase (ESBL)-producing bacteria. [, , ]

Piperacillin

  • Compound Description: Piperacillin is a broad-spectrum penicillin antibiotic typically used in combination with a β-lactamase inhibitor like tazobactam. [, ]
  • Relevance: Piperacillin, especially when combined with tazobactam, is often used as a comparator to Cefepime in clinical studies evaluating treatment outcomes for bacterial infections. This is particularly relevant in the context of infections caused by ESBL-producing bacteria. [, ]

Tazobactam

  • Compound Description: Tazobactam is a β-lactamase inhibitor that is often combined with piperacillin to enhance its activity against bacteria that produce β-lactamases. [, ]

Imipenem

  • Compound Description: Imipenem is a broad-spectrum carbapenem antibiotic often used in combination with cilastatin (a renal dehydropeptidase inhibitor) to treat serious bacterial infections. [, ]
  • Relevance: Similar to Meropenem, Imipenem belongs to the carbapenem class and is often compared to Cefepime in clinical studies evaluating treatment effectiveness for severe bacterial infections. This comparison is particularly relevant in cases of infections caused by multidrug-resistant bacteria. [, ]

Zidebactam (WCK 5222)

  • Compound Description: Zidebactam is a novel β-lactam enhancer currently being studied in combination with Cefepime (WCK 5222) for the treatment of difficult-to-treat Gram-negative infections. [, ]
  • Relevance: Zidebactam is not structurally related to Cefepime, but it works synergistically to enhance Cefepime's activity, especially against metallo-β-lactamase (MBL)-producing bacteria. The combination of Cefepime and Zidebactam is being investigated for its potential to address infections caused by multidrug-resistant bacteria. [, ]

Enmetazobactam

  • Compound Description: Enmetazobactam is a novel β-lactamase inhibitor currently under development in combination with Cefepime for the treatment of serious infections caused by ESBL-producing organisms. [, ]
  • Relevance: Enmetazobactam is not structurally similar to Cefepime. It works by inhibiting β-lactamases, thus enhancing the activity of Cefepime against bacteria that produce these enzymes, specifically ESBLs. The cefepime-enmetazobactam combination is being explored as a potential carbapenem-sparing treatment option. [, ]

Taniborbactam (VNRX-5133)

  • Compound Description: Taniborbactam is a cyclic boronate β-lactamase inhibitor in clinical development with Cefepime for treating infections caused by ESBL- and carbapenemase-producing Enterobacteriaceae and Pseudomonas aeruginosa. [, ]

AAI101

  • Compound Description: AAI101 is a novel extended-spectrum β-lactamase inhibitor that, when combined with Cefepime, exhibits potent in vitro activity against many resistant Gram-negative pathogens, including carbapenemase-producing Enterobacteriaceae. []
  • Relevance: Like other BLIs discussed, AAI101 is structurally different from Cefepime but plays a crucial role in restoring Cefepime's activity against resistant bacteria. This combination is particularly significant in combating infections caused by carbapenemase-producing strains, addressing the growing concern of carbapenem resistance. []

Cefoperazone

  • Compound Description: Cefoperazone is a third-generation cephalosporin antibiotic. []
  • Relevance: Cefoperazone, similar to other third-generation cephalosporins like ceftazidime and ceftriaxone, is structurally related to cefepime. Cefoperazone is often considered as an alternative treatment option to Cefepime, especially in regions where carbapenem use is prevalent or resistance is a concern. []

Ticarcillin

  • Compound Description: Ticarcillin is an extended-spectrum penicillin antibiotic typically used in combination with the β-lactamase inhibitor clavulanate. []
  • Relevance: While Ticarcillin is a penicillin and not a cephalosporin like Cefepime, its combination with clavulanate is often compared to Cefepime in treating certain infections. This comparison is particularly relevant in the context of febrile neutropenia. []

Clavulanate

  • Compound Description: Clavulanate is a β-lactamase inhibitor often used in combination with ticarcillin to broaden its spectrum of activity against bacteria producing β-lactamases. [, ]
  • Relevance: While Clavulanate is not structurally similar to Cefepime, its use in combination with antibiotics like ticarcillin makes it relevant in comparison studies with Cefepime. These studies help to determine the most effective treatment strategies for specific infections, considering factors like resistance patterns. [, ]

Vancomycin

  • Compound Description: Vancomycin is a glycopeptide antibiotic often used to treat serious infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). [, ]
  • Relevance: While Vancomycin targets Gram-positive bacteria and Cefepime targets Gram-negative bacteria, studies have explored their combined use, particularly for severe infections. This combination aims to provide broader coverage and potentially enhance treatment efficacy. [, ]

Linezolid

  • Compound Description: Linezolid is an oxazolidinone antibiotic effective against various Gram-positive bacteria, including MRSA and vancomycin-resistant Enterococcus faecium (VRE). []
  • Relevance: Linezolid's activity against Gram-positive bacteria makes it a potential candidate for combination therapy with Cefepime. Research has investigated the efficacy of Cefepime combined with Linezolid, particularly against challenging infections like those caused by MRSA, aiming to improve treatment outcomes. []

Quinupristin-Dalfopristin

  • Compound Description: Quinupristin-dalfopristin is a combination antibiotic consisting of two streptogramin antibiotics used to treat infections caused by certain Gram-positive bacteria, including MRSA and VRE. []
  • Relevance: While structurally different from Cefepime, Quinupristin-dalfopristin's activity against Gram-positive bacteria makes it relevant in the context of combination therapies. Research has explored its use in conjunction with Cefepime, aiming to broaden the spectrum of activity and enhance efficacy against resistant strains like MRSA. []

Gentamicin

  • Compound Description: Gentamicin is an aminoglycoside antibiotic used to treat various bacterial infections, particularly those caused by Gram-negative bacteria. [, ]

Tobramycin

  • Compound Description: Tobramycin is an aminoglycoside antibiotic commonly used to treat serious bacterial infections, especially those caused by Gram-negative bacteria. []
  • Relevance: While Tobramycin is structurally different from Cefepime, their combined use has been studied for the treatment of severe infections. This combination seeks to enhance treatment efficacy, particularly against challenging Gram-negative infections, by targeting different bacterial pathways. []

Arbekacin

  • Compound Description: Arbekacin is a semi-synthetic aminoglycoside antibiotic used to treat various bacterial infections, including those caused by resistant strains. []

Tigecycline

  • Compound Description: Tigecycline is a glycylcycline antibiotic, a class of tetracycline antibiotics. It is effective against a wide variety of bacteria, including some that are resistant to other antibiotics. []
  • Relevance: Tigecycline's broad-spectrum activity makes it relevant in the context of Cefepime research, particularly when investigating combination therapies to combat infections caused by multidrug-resistant bacteria. []

Daptomycin

  • Compound Description: Daptomycin is a lipopeptide antibiotic used to treat serious infections caused by Gram-positive bacteria, including those resistant to other antibiotics. []
  • Relevance: Daptomycin's activity against Gram-positive bacteria, while Cefepime targets Gram-negative bacteria, makes it relevant in the exploration of combination therapy. This approach aims to broaden the spectrum of coverage and potentially enhance treatment outcomes, especially against multidrug-resistant infections. []

Properties

CAS Number

88040-23-7

Product Name

Cefepime

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Molecular Formula

C19H24N6O5S2

Molecular Weight

480.6 g/mol

InChI

InChI=1S/C19H24N6O5S2/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29)/b23-12-/t13-,17-/m1/s1

InChI Key

HVFLCNVBZFFHBT-ZKDACBOMSA-N

SMILES

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-]

Solubility

Soluble in DMSO

Synonyms

Axépim
BMY 28142
BMY-28142
BMY28142
cefepim
cefepime
cefepime hydrochloride
Maxipime
Quadrocef

Canonical SMILES

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-]

Isomeric SMILES

C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.